1-[4-[3-[[4-(2-ethylbutyl)-4-hydroxypiperidine-1-carbonyl]amino]-5-(4-fluorophenoxy)phenoxy]phenyl]cyclopropane-1-carboxylic acid
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Overview
Description
The compound “US8975409, Example 13” is a phenyl derivative that acts as a monoselective sphingosine-1-phosphate receptor-1 agonist. It has been studied for its potential in preventing allograft rejection in stringent rat heart transplantation models .
Preparation Methods
The synthetic route for “US8975409, Example 13” involves the use of Chinese hamster ovary cells overexpressing the human sphingosine-1-phosphate receptor 2 gene. These cells are cultured in a Ham’s F12 medium containing 10% fetal bovine serum . The reaction conditions include maintaining a pH of 7.2 and a temperature of 2°C .
Chemical Reactions Analysis
“US8975409, Example 13” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
“US8975409, Example 13” has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of sphingosine-1-phosphate receptor agonists.
Biology: It is used to investigate the role of sphingosine-1-phosphate receptors in cell proliferation and apoptosis.
Industry: It is used in the development of new pharmaceuticals targeting sphingosine-1-phosphate receptors.
Mechanism of Action
The compound exerts its effects by binding to the sphingosine-1-phosphate receptor 2. This receptor is a G-protein coupled receptor that mediates various physiological effects, including cell proliferation and suppression of apoptosis . The binding of “US8975409, Example 13” to the receptor activates downstream signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
“US8975409, Example 13” can be compared with other similar compounds, such as:
US8975409, Example 9(3): This compound has an IC50 value of 6.20nM and acts as an antagonist at the human sphingosine-1-phosphate receptor 2.
US8975409, Example 19: This compound has an IC50 value of 1.70nM and is used in similar research applications.
US8975409, Example 38: This compound has an IC50 value of 1nM and is also used in similar research applications.
“US8975409, Example 13” is unique due to its specific binding affinity and its potential therapeutic applications in preventing allograft rejection .
Properties
Molecular Formula |
C34H39FN2O6 |
---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
1-[4-[3-[[4-(2-ethylbutyl)-4-hydroxypiperidine-1-carbonyl]amino]-5-(4-fluorophenoxy)phenoxy]phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C34H39FN2O6/c1-3-23(4-2)22-33(41)15-17-37(18-16-33)32(40)36-26-19-29(21-30(20-26)43-28-11-7-25(35)8-12-28)42-27-9-5-24(6-10-27)34(13-14-34)31(38)39/h5-12,19-21,23,41H,3-4,13-18,22H2,1-2H3,(H,36,40)(H,38,39) |
InChI Key |
UZPSRIVFHKJDOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC1(CCN(CC1)C(=O)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)F)OC4=CC=C(C=C4)C5(CC5)C(=O)O)O |
Origin of Product |
United States |
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